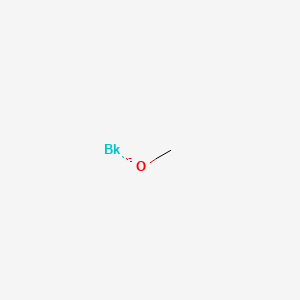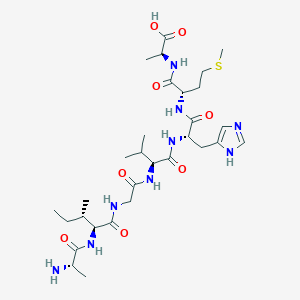![molecular formula C8H4N2SSe B12526461 Thieno[3,2-e][2,1,3]benzoselenadiazole CAS No. 666714-77-8](/img/structure/B12526461.png)
Thieno[3,2-e][2,1,3]benzoselenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-e][2,1,3]benzoselenadiazole is a heterocyclic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which incorporates both selenium and nitrogen atoms within a fused ring system. The presence of selenium imparts distinct electronic properties, making it a valuable component in various optoelectronic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-e][2,1,3]benzoselenadiazole typically involves multi-step procedures. One common method includes the palladium-catalyzed regioselective C–H bond arylation of 2,1,3-benzoselenadiazole . This process involves the use of aryl halides and palladium catalysts to form the desired arylated product. Another approach involves the bromination of benzofurazan followed by palladium-catalyzed Suzuki, Stille, or Hiyama cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Thieno[3,2-e][2,1,3]benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to its corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of arylated derivatives.
Applications De Recherche Scientifique
Thieno[3,2-e][2,1,3]benzoselenadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which Thieno[3,2-e][2,1,3]benzoselenadiazole exerts its effects is primarily related to its electronic structure. The selenium atom within the fused ring system plays a crucial role in modulating the compound’s electronic properties. This modulation facilitates efficient charge transfer and light absorption, making it an excellent candidate for optoelectronic applications . The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to participate in charge transfer processes is well-documented.
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
2,1,3-Benzoselenadiazole: This compound shares the same core structure but lacks the thieno ring.
Uniqueness: Thieno[3,2-e][2,1,3]benzoselenadiazole is unique due to the presence of both selenium and the thieno ring, which together enhance its electronic properties and make it particularly suitable for advanced optoelectronic applications. Its ability to undergo various chemical modifications further adds to its versatility and potential for innovation in materials science.
Propriétés
Numéro CAS |
666714-77-8 |
|---|---|
Formule moléculaire |
C8H4N2SSe |
Poids moléculaire |
239.17 g/mol |
Nom IUPAC |
thieno[2,3-g][2,1,3]benzoselenadiazole |
InChI |
InChI=1S/C8H4N2SSe/c1-2-7-5(3-4-11-7)8-6(1)9-12-10-8/h1-4H |
Clé InChI |
BXZVPSGTMNPQIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=N[Se]N=C2C3=C1SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)

![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)


![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

